molecular formula C9H11IO2 B6355643 2-(4-Iodo-2-methyl-phenoxy)-ethanol CAS No. 690266-26-3

2-(4-Iodo-2-methyl-phenoxy)-ethanol

Cat. No.: B6355643
CAS No.: 690266-26-3
M. Wt: 278.09 g/mol
InChI Key: DAUOWVSEZXFZNT-UHFFFAOYSA-N
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Description

2-(4-Iodo-2-methyl-phenoxy)-ethanol is an organic compound characterized by the presence of an iodine atom, a methyl group, and a phenoxy group attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodo-2-methyl-phenoxy)-ethanol typically involves the reaction of 4-iodo-2-methylphenol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 4-iodo-2-methylphenol and ethylene oxide.

    Reaction Conditions: The reaction is usually conducted in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack of the phenoxide ion on the ethylene oxide.

    Product Isolation: The product is isolated through standard purification techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodo-2-methyl-phenoxy)-ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The iodine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 2-(4-Iodo-2-methyl-phenoxy)acetaldehyde or 2-(4-Iodo-2-methyl-phenoxy)acetic acid.

    Reduction: Formation of 2-(4-Hydroxy-2-methyl-phenoxy)ethanol.

    Substitution: Formation of 2-(4-Amino-2-methyl-phenoxy)ethanol or 2-(4-Hydroxy-2-methyl-phenoxy)ethanol.

Scientific Research Applications

2-(4-Iodo-2-methyl-phenoxy)-ethanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Iodo-2-methyl-phenoxy)-ethanol involves its interaction with specific molecular targets and pathways. The presence of the iodine atom and phenoxy group allows it to participate in various biochemical reactions. The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromo-2-methyl-phenoxy)-ethanol: Similar structure with a bromine atom instead of iodine.

    2-(4-Chloro-2-methyl-phenoxy)-ethanol: Similar structure with a chlorine atom instead of iodine.

    2-(4-Fluoro-2-methyl-phenoxy)-ethanol: Similar structure with a fluorine atom instead of iodine.

Uniqueness

2-(4-Iodo-2-methyl-phenoxy)-ethanol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity compared to its halogenated analogs. The iodine atom can participate in specific interactions that are not possible with other halogens, making this compound valuable for certain applications.

Properties

IUPAC Name

2-(4-iodo-2-methylphenoxy)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO2/c1-7-6-8(10)2-3-9(7)12-5-4-11/h2-3,6,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUOWVSEZXFZNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, 2.34 g (10 mmol) of 4-iodo-2-methylphenol was added batchwise to a suspension of 0.48 g (11 mmol) of NaH in 50 mL of THF cooled to 0° C. and the mixture was stirred for a further 30 minutes at this temperature. Then 0.85 mL (12 mmol) of 2-bromoethanol dissolved in 5 mL of THF was added dropwise and the mixture was stirred for 18 hours at RT. 5 mL of DMF was added and the reaction mixture was heated to 70° C. for 8 hours. It was evaporated down in vacuo, the residue was taken up in water, extracted exhaustively with EtOAc and dried over sodium sulfate. After the desiccant and solvent had been eliminated, the residue was purified by chromatography on silica gel (cyc/EtOAc 7:3). Yield: 0.39 g (14% of theoretical); C9H11IO2 (M=278.091); calc.: molpeak (M+H)+: 279; found: molpeak (M+H)+: 279; Rf value: 0.28 (silica gel, cyc/EtOAc 2:1).
Quantity
2.34 g
Type
reactant
Reaction Step One
Name
Quantity
0.48 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three

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